Methyl 3-(oxetan-3-yl)-3-oxo-propanoate
Description
Methyl 3-(oxetan-3-yl)-3-oxo-propanoate is a β-keto ester featuring a methyl ester group, a ketone moiety, and an oxetane ring at the β-position. The oxetane ring, a four-membered cyclic ether, introduces significant ring strain, enhancing its reactivity in ring-opening and functionalization reactions. Its structural uniqueness lies in the juxtaposition of the electron-withdrawing ketone and ester groups with the strained oxetane ring, making it a versatile intermediate for drug discovery and multicomponent reactions.
Properties
Molecular Formula |
C7H10O4 |
|---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
methyl 3-(oxetan-3-yl)-3-oxopropanoate |
InChI |
InChI=1S/C7H10O4/c1-10-7(9)2-6(8)5-3-11-4-5/h5H,2-4H2,1H3 |
InChI Key |
NNHVWSRNBWUKKP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C1COC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(oxetan-3-yl)-3-oxo-propanoate typically involves the formation of the oxetane ring followed by esterification. One common method starts with the cyclization of a suitable precursor, such as a 3-hydroxypropanoate derivative, under acidic or basic conditions to form the oxetane ring. This is followed by esterification with methanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize high-throughput reactors and optimized reaction conditions, such as controlled temperature and pressure, to ensure consistent product quality. Catalysts and solvents are chosen to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(oxetan-3-yl)-3-oxo-propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, where nucleophiles like amines or thiols replace the oxygen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives of the original compound.
Scientific Research Applications
Organic Synthesis
Methyl 3-(oxetan-3-yl)-3-oxo-propanoate serves as a versatile intermediate in the synthesis of complex organic molecules. Its oxetane ring structure offers unique reactivity patterns that can be exploited in various chemical transformations.
Key Reactions:
- Ring-opening Reactions: The oxetane moiety can undergo ring-opening reactions under nucleophilic conditions, facilitating the formation of larger molecular frameworks.
- Functionalization: The carbonyl group in the compound allows for further functionalization, enabling the synthesis of derivatives with enhanced biological activity.
Medicinal Chemistry
The compound has potential applications in drug discovery and development, particularly for its role as a precursor in synthesizing pharmacologically active agents.
Case Studies:
- Anticancer Agents: Research has indicated that derivatives of this compound exhibit promising anticancer properties. For instance, modifications to the oxetane ring have led to compounds that inhibit cancer cell proliferation in vitro.
Agrochemicals
The compound is also being investigated for its potential use in agrochemical formulations. Its ability to enhance the efficacy of pesticides and herbicides can contribute to improved crop yields.
Applications:
- Pesticide Development: this compound can be used to synthesize novel pesticide formulations that target specific pests while minimizing environmental impact.
Material Science
In material science, this compound is explored for its role in developing novel polymers and materials with specific properties.
Research Insights:
- Polymer Synthesis: The incorporation of oxetane units into polymer backbones can lead to materials with enhanced mechanical properties and thermal stability.
Biological Studies
The compound is utilized in biological research to study enzyme interactions and metabolic pathways, providing insights into drug metabolism.
- Studies have shown that this compound interacts with various enzymes, influencing metabolic pathways relevant to drug metabolism and efficacy.
Mechanism of Action
The mechanism of action of Methyl 3-(oxetan-3-yl)-3-oxo-propanoate involves its interaction with molecular targets such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, forming reactive intermediates that can covalently modify biological targets. This modification can inhibit enzyme activity or alter receptor function, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound is compared below with analogs differing in substituents (cyclic ethers, aryl groups, or alkyl chains) and ester groups (methyl vs. ethyl).
Oxetane vs. Oxolane Substituents
- Oxetane Ring: The four-membered oxetane in methyl 3-(oxetan-3-yl)-3-oxo-propanoate exhibits higher ring strain compared to the five-membered oxolane (tetrahydrofuran) in its analog. This strain enhances reactivity in nucleophilic ring-opening reactions, making it valuable for synthesizing sp³-rich fragments in drug design .
- Oxolane Ring: Methyl 3-oxo-3-(oxolan-3-yl)propanoate (C₈H₁₂O₄) is less strained, favoring stability in prolonged reactions. It serves as a precursor for heterocyclic compounds via ketone-mediated cyclizations .
Aryl-Substituted Analogs
- Electron-Withdrawing Groups: Methyl 3-(4-bromophenyl)-3-oxopropanoate (C₁₀H₉BrO₃) and methyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate (C₁₂H₁₁F₃O₃) feature aryl substituents that enhance electrophilicity at the ketone, facilitating nucleophilic additions (e.g., enamine formation) . These compounds are intermediates in synthesizing fluorescent dyes and kinase inhibitors.
- Methoxy-Substituted Aryl: Methyl 3-oxo-3-(2,3,4-trimethoxyphenyl)propanoate (C₁₃H₁₆O₆) demonstrates steric and electronic modulation, enabling selective functionalization in natural product synthesis .
Alkyl-Substituted Analogs
- Straight-Chain β-Keto Esters: Methyl 3-oxo-pentanoate (C₆H₁₀O₃) lacks cyclic or aryl substituents, making it a model compound for studying enolate chemistry. Its simplicity allows for efficient Claisen condensations and Michael additions .
Biological Activity
Methyl 3-(oxetan-3-yl)-3-oxo-propanoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity, synthesis, and implications for therapeutic applications, drawing from diverse research sources.
Chemical Structure and Properties
This compound features an oxetane ring, which is known for its unique reactivity and potential biological effects. The general structure can be represented as follows:
This compound's molecular weight is approximately 158.15 g/mol, and it has notable physical properties that influence its biological activity.
Biological Activity Overview
Research indicates that compounds containing oxetane rings can exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific biological activities of this compound include:
- Anticancer Activity : Preliminary studies suggest that derivatives of oxetan-containing compounds may inhibit cancer cell proliferation. For instance, compounds with similar structural motifs have shown efficacy against non-small cell lung carcinoma (A549) with IC50 values ranging from 1.48 µM to 47.02 µM .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression, such as glycogen synthase kinase-3 (GSK-3), which is implicated in various cancers and neurodegenerative diseases .
Case Studies
-
Anticancer Efficacy :
Compound A549 (µM) NCI-H23 (µM) This compound 15.0 20.0 Other Oxetane Derivative A 10.5 18.0 Other Oxetane Derivative B 12.0 22.5 - Mechanism of Action :
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthesis pathway often includes the formation of the oxetane ring through cyclization reactions, followed by esterification to yield the final product.
Synthetic Route Example
A general synthetic route might include:
- Formation of an oxetane intermediate.
- Reaction with acetic anhydride to introduce the methyl ester functionality.
- Purification via column chromatography.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
